molecular formula C9H9FO3 B6255006 methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate CAS No. 63096-31-1

methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate

Cat. No.: B6255006
CAS No.: 63096-31-1
M. Wt: 184.2
InChI Key:
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Description

Methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate is an organic compound with a molecular formula of C9H9FO3 This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(2-fluorophenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl (2S)-2-(2-fluorophenyl)-2-oxoacetate.

    Reduction: Formation of methyl (2S)-2-(2-fluorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(2-bromophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(2-iodophenyl)-2-hydroxyacetate

Uniqueness

Methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. This makes it distinct from its chloro, bromo, and iodo analogs, which have different electronic and steric properties.

Properties

CAS No.

63096-31-1

Molecular Formula

C9H9FO3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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